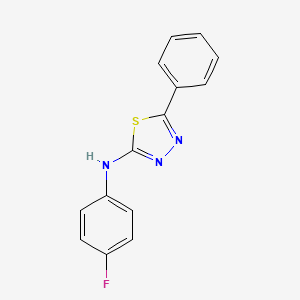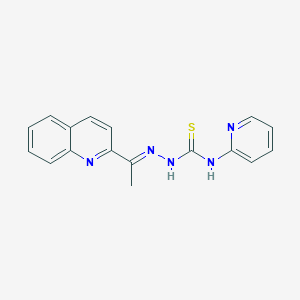
N-(Pyridin-2-yl)-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Pyridin-2-yl)-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide is a complex organic compound that features both pyridine and quinoline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-2-yl)-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide typically involves the condensation of a pyridine derivative with a quinoline derivative in the presence of a hydrazinecarbothioamide. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Pyridin-2-yl)-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(Pyridin-2-yl)-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
In biological research, this compound might be studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or catalysts, due to its unique structural features.
Mécanisme D'action
The mechanism of action for N-(Pyridin-2-yl)-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide would depend on its specific application. For example, if used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. Molecular targets could include proteins, nucleic acids, or other cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other hydrazinecarbothioamide derivatives or compounds featuring pyridine and quinoline moieties.
Uniqueness
What sets N-(Pyridin-2-yl)-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide apart is its specific combination of functional groups, which can confer unique chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C17H15N5S |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
1-pyridin-2-yl-3-[(E)-1-quinolin-2-ylethylideneamino]thiourea |
InChI |
InChI=1S/C17H15N5S/c1-12(14-10-9-13-6-2-3-7-15(13)19-14)21-22-17(23)20-16-8-4-5-11-18-16/h2-11H,1H3,(H2,18,20,22,23)/b21-12+ |
Clé InChI |
KRJHTJJEGZYJIO-CIAFOILYSA-N |
SMILES isomérique |
C/C(=N\NC(=S)NC1=CC=CC=N1)/C2=NC3=CC=CC=C3C=C2 |
SMILES canonique |
CC(=NNC(=S)NC1=CC=CC=N1)C2=NC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


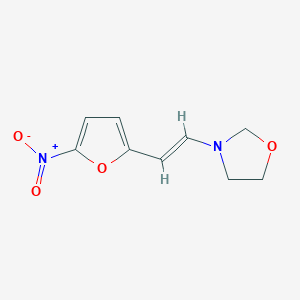
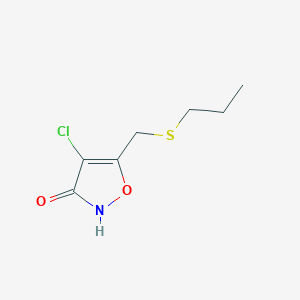
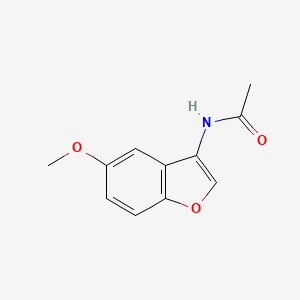
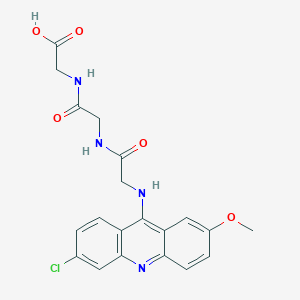
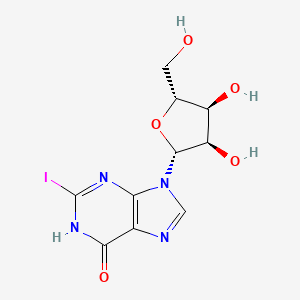

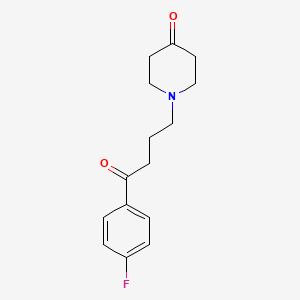
![2-(6-Chloro-8-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B12914766.png)

![6-Methyl-1-phenyl-3-[(piperidin-3-yl)oxy]isoquinoline](/img/structure/B12914780.png)

